

Application Notes and Protocols for Angiotensin I ELISA in Rodent Models

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Compound of Interest

Compound Name: *Angiotensin I*

Cat. No.: *B1666036*

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These application notes provide a detailed protocol and supporting information for the quantitative determination of **Angiotensin I** (Ang I) in rodent samples using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. The following guidelines are a synthesis of information from various commercially available kits and should be adapted to the specific instructions provided with your chosen assay.

Principle of the Assay

Angiotensin I ELISA kits are typically based on the principle of competitive or sandwich enzyme immunoassay.

- **Competitive ELISA:** In this format, **Angiotensin I** in the sample competes with a fixed amount of labeled (e.g., biotinylated) **Angiotensin I** for a limited number of binding sites on a pre-coated antibody. The amount of labeled **Angiotensin I** bound to the antibody is inversely proportional to the concentration of **Angiotensin I** in the sample.^{[1][2]} After a washing step to remove unbound substances, an enzyme-conjugated secondary reactant (e.g., Streptavidin-HRP) is added. Following another wash, a substrate solution is added, and the resulting color development is stopped. The optical density (OD) is measured at a specific wavelength (typically 450 nm), and the concentration of **Angiotensin I** is determined by comparing the sample's OD to a standard curve.^{[1][2]}

- Sandwich ELISA: This method utilizes two antibodies specific for **Angiotensin I**. A capture antibody is pre-coated onto the microplate wells.[\[3\]](#)[\[4\]](#)[\[5\]](#) Samples and standards are added, and any **Angiotensin I** present binds to the capture antibody. After washing, a second, enzyme-conjugated detection antibody is added, which binds to a different epitope on the captured **Angiotensin I**.[\[4\]](#)[\[5\]](#) Following a final wash, a substrate is added, and the color development is directly proportional to the amount of **Angiotensin I** in the sample.[\[3\]](#)[\[5\]](#)

Data Presentation: Kit Performance Characteristics

The following tables summarize typical quantitative data from commercially available **Angiotensin I** ELISA kits for rodent models. Note that these values are examples, and users should always refer to the specifications of their particular kit.

Table 1: General Kit Specifications

Parameter	Typical Value
Assay Type	Competitive or Sandwich ELISA [1] [4]
Sample Types	Serum, Plasma, Tissue Homogenates [1] [3] [4]
Reactivity	Rat, Mouse
Assay Time	2.5 - 4 hours [1]
Storage	2-8°C

Table 2: Assay Performance

Parameter	Example Value Range
Detection Range	15.6 - 1000 pg/mL [1] [2]
Sensitivity	< 5 pg/mL [1] [2]
Intra-assay CV	< 10%
Inter-assay CV	< 12%

Experimental Protocols

Reagent Preparation

- Bring all reagents and samples to room temperature before use.
- Wash Buffer: If provided as a concentrate, dilute it with deionized or distilled water to the working concentration as specified in the kit manual.[3]
- Standard Curve: Reconstitute the **Angiotensin I** standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve according to the kit's instructions.

Sample Collection and Preparation

Blood Samples (Plasma and Serum):

- Plasma: Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.[3] Centrifuge the samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[3] Aspirate the supernatant (plasma) and store it at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Hemolyzed samples are not suitable for this assay.[3]
- Serum: Collect whole blood into tubes without an anticoagulant. Allow the blood to clot for 1-2 hours at room temperature or overnight at 4°C.[1] Centrifuge at 1000 x g for 15-20 minutes at 2-8°C.[3] Collect the supernatant (serum) and store it as described for plasma.

Tissue Homogenates:

Due to the rapid degradation of peptides, it is crucial to process tissue samples quickly and on ice.

- Excise the tissue of interest and immediately rinse it with ice-cold PBS (pH 7.4) to remove excess blood.
- Weigh the tissue and place it in a pre-chilled tube.

- Add ice-cold homogenization buffer. A general recommendation is a 1:9 ratio of tissue weight (g) to buffer volume (mL).^{[1][3]} The buffer should contain protease inhibitors to prevent **Angiotensin I** degradation. A recommended buffer composition is PBS with a protease inhibitor cocktail.
- Homogenize the tissue on ice using a glass homogenizer or an ultrasonic cell disrupter.^[3]
- To further lyse the cells, the homogenate can be subjected to freeze-thaw cycles.^[1]
- Centrifuge the homogenate at 5000 x g for 10-15 minutes at 2-8°C.^[3]
- Collect the supernatant and store it at -80°C until use.

Assay Procedure (Generalized)

The following is a generalized protocol and may vary between different ELISA kits. Always follow the manufacturer's instructions.

Table 3: Generalized ELISA Protocol Steps

Step	Action	Incubation Time	Incubation Temperature
1	Add standards and samples to the appropriate wells of the pre-coated microplate.	-	-
2	Add Biotinylated Detection Antibody.	60 - 90 minutes	37°C[3]
3	Wash the plate 3 times with Wash Buffer.	-	Room Temperature
4	Add HRP-conjugate (e.g., Streptavidin-HRP).	30 - 60 minutes	37°C[1][3]
5	Wash the plate 5 times with Wash Buffer.	-	Room Temperature
6	Add TMB Substrate.	15 - 25 minutes	37°C (in the dark)[1]
7	Add Stop Solution.	-	-
8	Read the absorbance at 450 nm within 10 minutes.	-	-

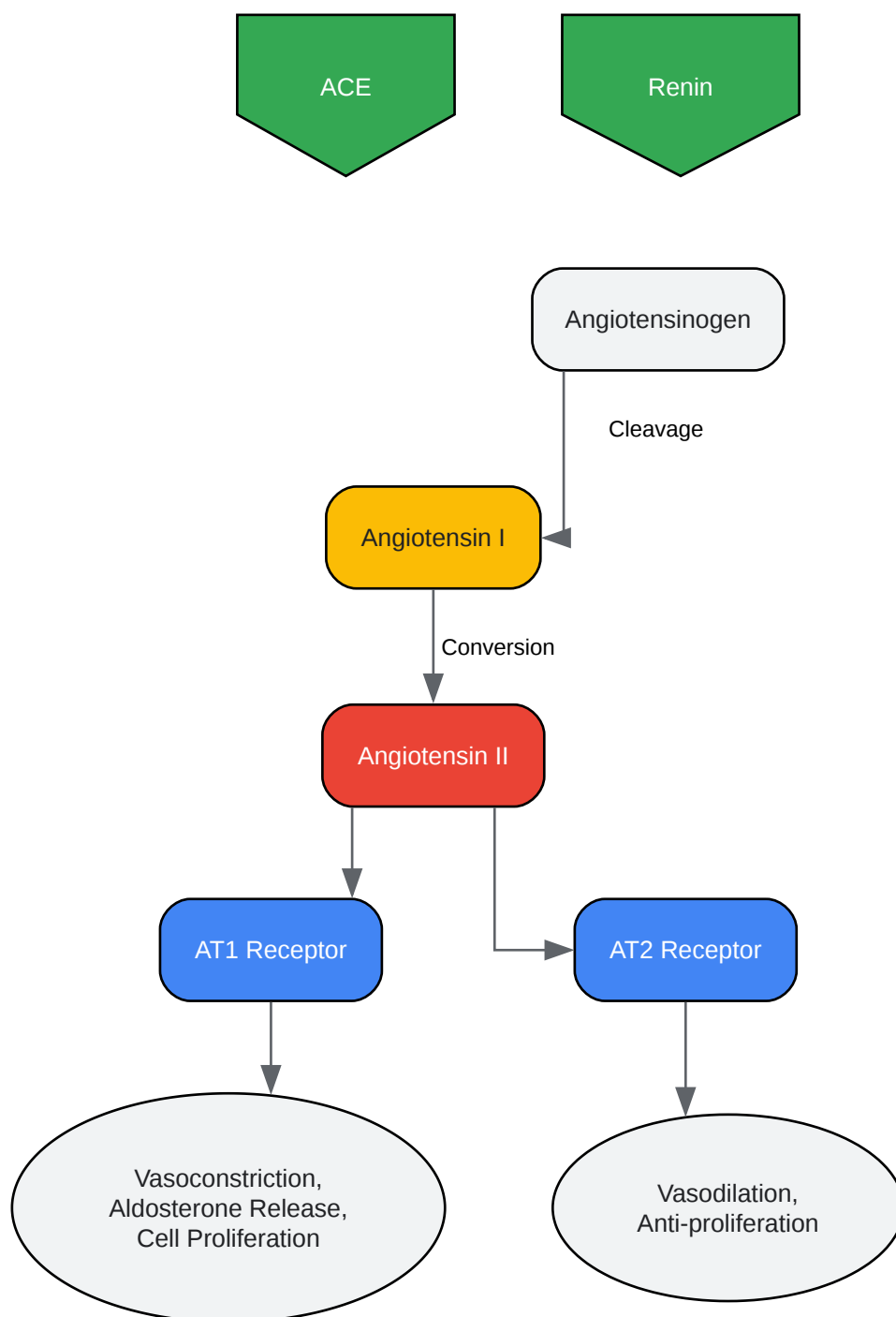
Data Analysis

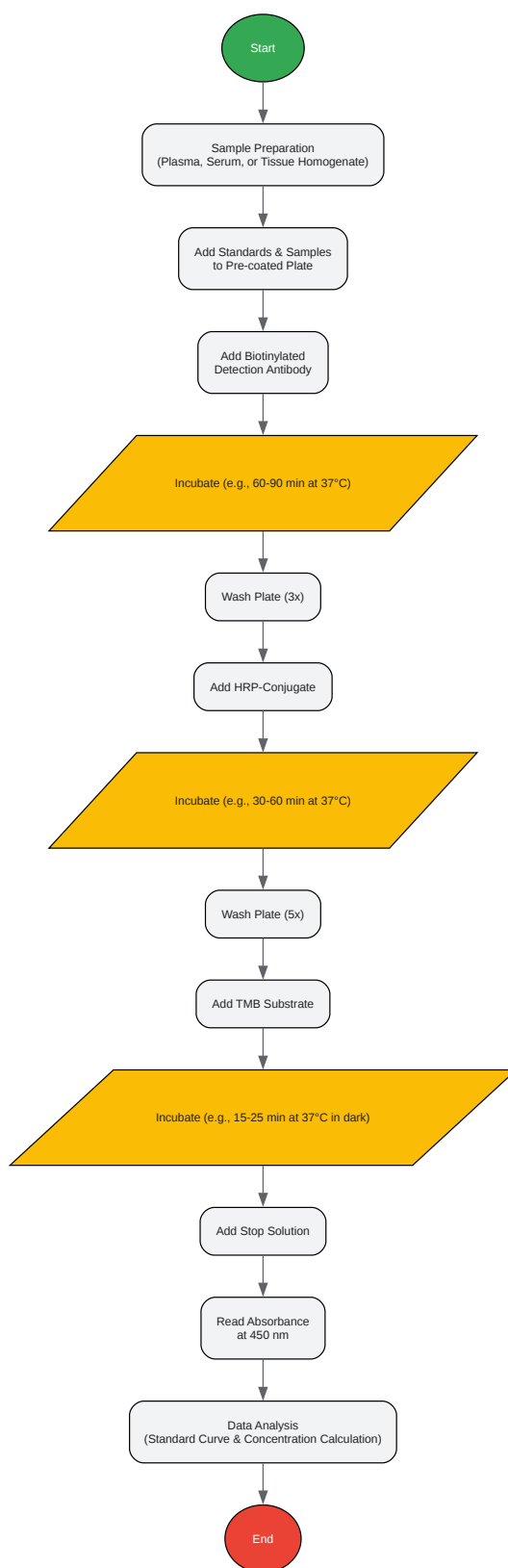
- Subtract the mean absorbance of the blank (zero standard) from the mean absorbance of all other standards and samples.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

- Interpolate the concentration of **Angiotensin I** in the samples from the standard curve.
- Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Mandatory Visualizations

Signaling Pathway





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